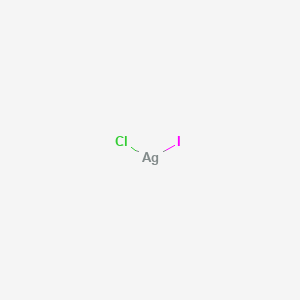
Silver(2+) chloride iodide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(2+) chloride iodide (1/1/1) is an inorganic compound composed of silver, chlorine, and iodine. This compound is known for its unique properties, including its low solubility in water and its sensitivity to light. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver(2+) chloride iodide (1/1/1) can be synthesized through a metathesis reaction. This involves combining an aqueous solution of silver nitrate with a soluble chloride salt, such as sodium chloride, and a soluble iodide salt, such as potassium iodide. The reaction results in the immediate precipitation of silver chloride iodide. The reaction conditions typically involve room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of silver(2+) chloride iodide (1/1/1) follows similar principles as the laboratory synthesis. The process involves the controlled mixing of silver nitrate with sodium chloride and potassium iodide in large-scale reactors. The precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Silver(2+) chloride iodide (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and halogen gases.
Reduction: It can be reduced to elemental silver and halogen ions.
Substitution: The chloride and iodide ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include silver oxide, elemental silver, and various halogen gases or ions, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silver(2+) chloride iodide (1/1/1) has several scientific research applications:
Mechanism of Action
The mechanism by which silver(2+) chloride iodide (1/1/1) exerts its effects involves the release of silver ions. These ions interact with microbial cell membranes, leading to cell damage and death. The compound’s antimicrobial activity is primarily due to the silver ions’ ability to disrupt cellular processes and inhibit microbial growth .
Comparison with Similar Compounds
Similar Compounds
Silver chloride: Similar in composition but lacks the iodide component.
Silver iodide: Contains only silver and iodine.
Silver bromide: Another halide compound of silver, used in photographic materials.
Uniqueness
Silver(2+) chloride iodide (1/1/1) is unique due to its combination of chloride and iodide ions, which gives it distinct chemical properties and a broader range of applications compared to its individual components. The presence of both chloride and iodide ions allows for more versatile chemical reactions and enhanced antimicrobial activity .
Properties
CAS No. |
202934-74-5 |
|---|---|
Molecular Formula |
AgClI |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
chloro(iodo)silver |
InChI |
InChI=1S/Ag.ClH.HI/h;2*1H/q+2;;/p-2 |
InChI Key |
PKCHODKZKBAVIJ-UHFFFAOYSA-L |
Canonical SMILES |
Cl[Ag]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


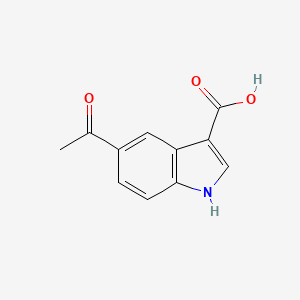
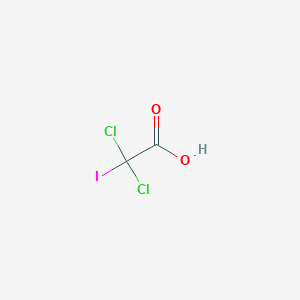
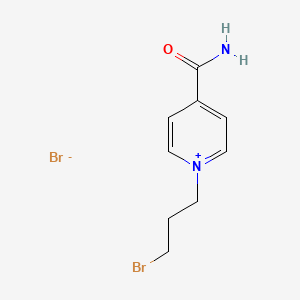
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)

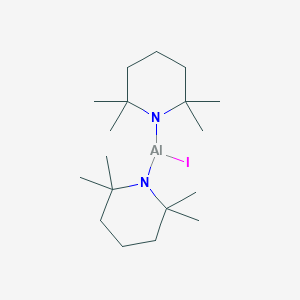
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
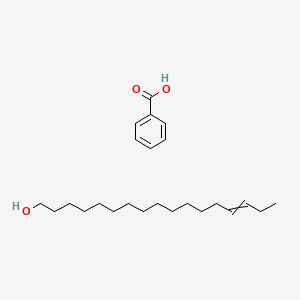
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
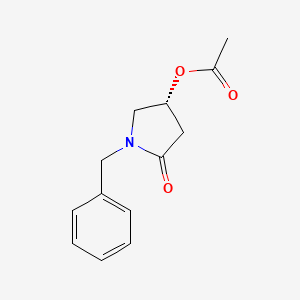
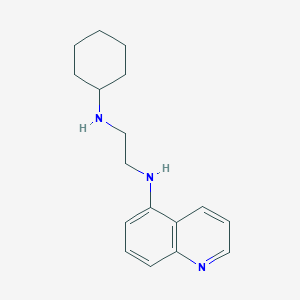
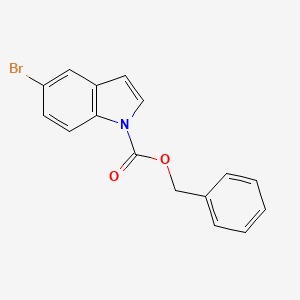
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
